

Cianopramine hydrochloride IUPAC name and chemical structure

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Compound of Interest

Compound Name: *Cianopramine hydrochloride*

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An In-depth Technical Guide to Cianopramine Hydrochloride

This guide provides a comprehensive overview of **Cianopramine hydrochloride**, a tricyclic antidepressant, for researchers, scientists, and drug development professionals. It covers its chemical identity, pharmacological data, experimental protocols, and mechanism of action.

IUPAC Name and Chemical Structure

- IUPAC Name: 5-[3-(Dimethylamino)propyl]-10,11-dihydro-5H-dibenzo[b,f]azepine-3-carbonitrile hydrochloride[1][2]
- Synonyms: 3-Cyanoimipramine, Ro 11-2465[1][3]

Chemical Structure:

The chemical structure of Cianopramine consists of a dibenzo[b,f]azepine ring system, which is characteristic of many tricyclic antidepressants. A dimethylaminopropyl side chain is attached to the nitrogen atom of the azepine ring, and a nitrile group is substituted on one of the benzene rings.

Quantitative Data

The following tables summarize the key quantitative data for Cianopramine and its hydrochloride salt.

Table 1: Physicochemical Properties

Property	Value	Reference(s)
Cianopramine (Free Base)		
Molecular Formula	$C_{20}H_{23}N_3$	[1][3]
Molar Mass	305.42 g/mol	[1][3]
Cianopramine Hydrochloride		
Molecular Formula	$C_{20}H_{24}ClN_3$	[2]
Molar Mass	341.88 g/mol	[2]
Appearance	Solid	[2]

Table 2: Pharmacodynamic Data

Parameter	Value / Observation	Reference(s)
Primary Mechanism	Potent and selective serotonin (5-HT) reuptake inhibitor.[4][5] [6] Also acts as a weak serotonin receptor antagonist. [1][4]	
Inhibition of ¹⁴ C-labeled 5-HT uptake into human platelets (ex vivo)	2 hours post-dose:- 0.5 mg: 57% ± 12% inhibition- 1 mg: 59% ± 10% inhibition- 2 mg: 80% ± 2% inhibition24 hours post-dose:- 0.5 mg: 27% ± 13% inhibition- 1 mg: 41% ± 13% inhibition- 2 mg: 52% ± 10% inhibition	[7]
Adrenergic Activity	Weak α-receptor antagonism suggested. No clinically relevant effect on peripheral neuronal norepinephrine reuptake.[7]	

Table 3: Pharmacokinetic Profile (General for Tricyclic Antidepressants like Clomipramine)

Note: Specific pharmacokinetic data for Cianopramine is limited as it was never marketed.[1]
The data below is for the structurally related compound Clomipramine and provides a likely profile for Cianopramine.

Parameter	Observation	Reference(s)
Absorption	Well absorbed from the gastrointestinal tract.[8]	
First-Pass Metabolism	Undergoes significant first-pass metabolism.[8] The primary active metabolite is formed via N-demethylation.[9]	
Protein Binding	High (approx. 97-98%), primarily to albumin.[9]	
Volume of Distribution	Very large (e.g., >1000 L for Clomipramine).[8]	
Metabolism	Primarily metabolized by hepatic cytochrome P450 enzymes, including CYP2C19, CYP3A4, and CYP1A2 for N-demethylation and CYP2D6 for subsequent steps.[9][10]	
Elimination Half-Life	The parent compound typically has a half-life of around 24 hours, while the active demethylated metabolite has a longer half-life (e.g., up to 96 hours for demethylclomipramine).[8]	
Excretion	Metabolites are conjugated (e.g., with glucuronic acid) and excreted primarily in the urine. [8]	

Experimental Protocols

Detailed methodologies for key experiments related to Cianopramine are outlined below.

A. Synthesis of Cianopramine

A documented synthesis route involves the reaction of 3-cyanoiminodibenzyl with 3-(dimethylamino)propyl chloride.^[11]

- Objective: To synthesize Cianopramine.
- Materials:
 - 3-cyanoiminodibenzyl
 - 3-(dimethylamino)propyl chloride
 - Sodium hydride (NaH)
 - Dimethylformamide (DMF)
- Procedure:
 - Dissolve 3-cyanoiminodibenzyl in DMF in a suitable reaction vessel.
 - Add sodium hydride (NaH) to the solution to act as a base, forming the corresponding anion.
 - Slowly add 3-(dimethylamino)propyl chloride to the reaction mixture.
 - Allow the condensation reaction to proceed, typically with stirring at a controlled temperature, until completion.
 - Upon completion, the reaction is quenched, and the product is isolated through standard workup procedures, which may include extraction and purification by chromatography or recrystallization.

B. Analytical Method: High-Performance Liquid Chromatography (HPLC)

This protocol describes a general method for the analysis of tricyclic antidepressants, adaptable for Cianopramine.

- Objective: To quantify Cianopramine in a sample matrix (e.g., plasma, pharmaceutical formulation).
- Instrumentation:
 - HPLC system with a UV or mass spectrometry (MS) detector.
 - Reversed-phase C18 column.
- Reagents:
 - Acetonitrile (HPLC grade)
 - Water (HPLC grade)
 - Buffer (e.g., phosphate buffer)
 - Acid (e.g., formic acid or trifluoroacetic acid for mobile phase modification)
- Procedure:
 - Sample Preparation: Perform a liquid-liquid extraction or solid-phase extraction to isolate the drug from the sample matrix and remove interfering substances.[\[12\]](#)
 - Mobile Phase Preparation: Prepare a suitable mobile phase, typically a mixture of acetonitrile and an aqueous buffer. The exact ratio can be optimized for best separation.
 - Chromatographic Conditions:
 - Set the column temperature (e.g., 25-40 °C).
 - Establish a flow rate (e.g., 1.0 mL/min).
 - Inject the prepared sample onto the column.
 - Detection: Monitor the column effluent at a specific wavelength (e.g., 254 nm) for UV detection, or use selected ion monitoring for MS detection for higher specificity and sensitivity.

- Quantification: Create a calibration curve using standards of known concentrations to determine the concentration of Cianopramine in the sample.[13]

C. Pharmacological Assay: Serotonin Reuptake Inhibition

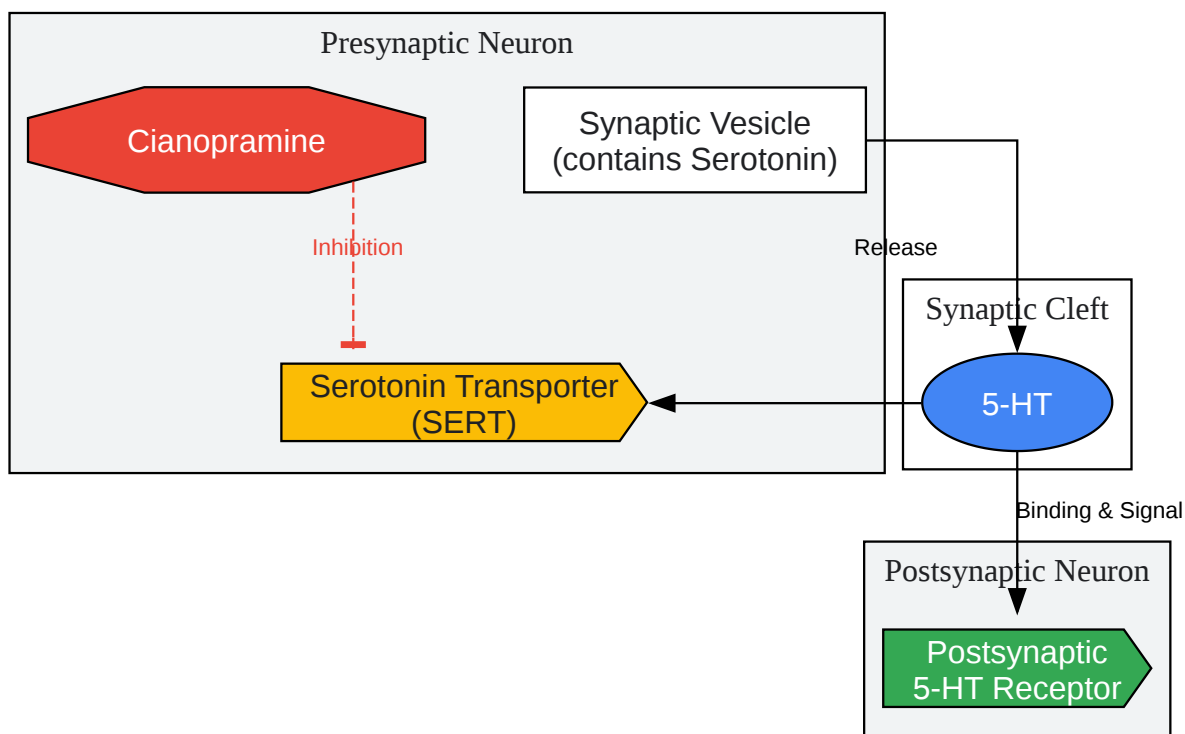
This protocol is based on the methods used to characterize the primary mechanism of action of Cianopramine.[7]

- Objective: To measure the inhibition of serotonin (5-HT) uptake by Cianopramine in a cellular system (e.g., human platelets or synaptosomes).
- Materials:
 - Isolated human platelets or rodent brain synaptosomes.
 - Radiolabeled serotonin (e.g., ^{14}C -5-HT).
 - **Cianopramine hydrochloride** solutions of varying concentrations.
 - Appropriate buffer solutions.
 - Scintillation counter.
- Procedure:
 - Prepare suspensions of platelets or synaptosomes in a suitable buffer.
 - Pre-incubate the cell preparations with different concentrations of **Cianopramine hydrochloride** or a vehicle control for a defined period.
 - Initiate the uptake reaction by adding a known concentration of ^{14}C -5-HT to the mixture.
 - Allow the uptake to proceed for a short, defined time at 37 °C.
 - Terminate the uptake by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove extracellular ^{14}C -5-HT.

- Measure the radioactivity retained on the filters, which represents the amount of ^{14}C -5-HT taken up by the cells, using a scintillation counter.
- Calculate the percentage of inhibition for each Cianopramine concentration relative to the vehicle control and determine the IC_{50} value.

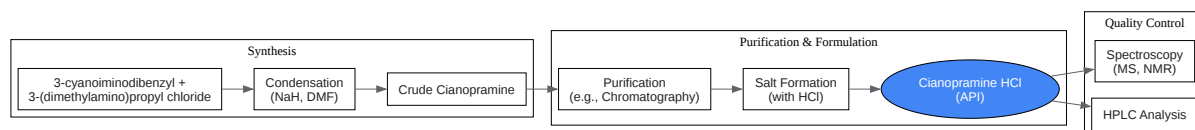
Visualizations

The following diagrams illustrate key concepts related to **Cianopramine hydrochloride**.



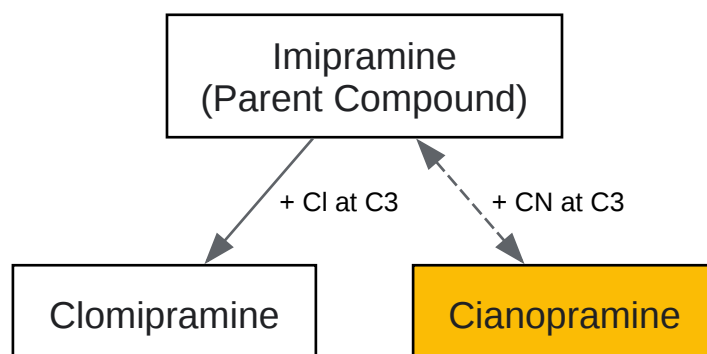
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Caption: Mechanism of action of Cianopramine at the serotonergic synapse.



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Caption: General experimental workflow for synthesis and analysis.



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Caption: Structural relationship of Cianopramine to related compounds.

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